molecular formula C10H10BrN3 B13474886 6-bromo-1-cyclobutyl-1H-1,2,3-benzotriazole

6-bromo-1-cyclobutyl-1H-1,2,3-benzotriazole

Cat. No.: B13474886
M. Wt: 252.11 g/mol
InChI Key: HMIWAUQVOJMKEP-UHFFFAOYSA-N
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Description

6-bromo-1-cyclobutyl-1H-1,2,3-benzotriazole is a heterocyclic compound that features a benzotriazole ring substituted with a bromine atom and a cyclobutyl group. Benzotriazoles are known for their stability and diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-cyclobutyl-1H-1,2,3-benzotriazole typically involves the bromination of 1-cyclobutyl-1H-1,2,3-benzotriazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-cyclobutyl-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride (LAH) are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-bromo-1-cyclobutyl-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is employed as a corrosion inhibitor and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-1-cyclobutyl-1H-1,2,3-benzotriazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzotriazole ring can coordinate with metal ions, influencing various biochemical pathways. In industrial applications, it forms a protective layer on metal surfaces, preventing corrosion.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclobutyl-1H-1,2,3-benzotriazole
  • 6-chloro-1-cyclobutyl-1H-1,2,3-benzotriazole
  • 6-fluoro-1-cyclobutyl-1H-1,2,3-benzotriazole

Uniqueness

6-bromo-1-cyclobutyl-1H-1,2,3-benzotriazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, enhancing the compound’s stability and binding affinity in various applications.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

6-bromo-1-cyclobutylbenzotriazole

InChI

InChI=1S/C10H10BrN3/c11-7-4-5-9-10(6-7)14(13-12-9)8-2-1-3-8/h4-6,8H,1-3H2

InChI Key

HMIWAUQVOJMKEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C3=C(C=CC(=C3)Br)N=N2

Origin of Product

United States

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